molecular formula C21H21B3O6 B13358203 2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 114216-57-8

2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B13358203
CAS No.: 114216-57-8
M. Wt: 401.8 g/mol
InChI Key: RSTMMCOWNHYIBP-UHFFFAOYSA-N
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Description

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound known for its unique chemical structure and properties. This compound is characterized by the presence of three m-tolyloxy groups attached to a trioxatriborinane core, making it an interesting subject of study in various fields of chemistry and materials science.

Preparation Methods

The synthesis of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with m-cresol in the presence of a base. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used in the synthesis include toluene or dichloromethane.

    Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.

    Substitution: The m-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various boron-containing derivatives.

Scientific Research Applications

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen and boron-nitrogen bonds. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:

    2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a curing agent in epoxy resins.

    2,4,6-Tris(4-carboxyphenyl)-s-triazine: Used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.

    2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Employed in the production of herbicides and polymer stabilizers.

The uniqueness of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other boron-containing compounds .

Properties

CAS No.

114216-57-8

Molecular Formula

C21H21B3O6

Molecular Weight

401.8 g/mol

IUPAC Name

2,4,6-tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H21B3O6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3

InChI Key

RSTMMCOWNHYIBP-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C

Origin of Product

United States

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